molecular formula C10H12N2O2 B196158 Hydroxycotinine CAS No. 34834-67-8

Hydroxycotinine

Cat. No. B196158
CAS RN: 34834-67-8
M. Wt: 192.21 g/mol
InChI Key: XOKCJXZZNAUIQN-DTWKUNHWSA-N
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Description

Hydroxycotinine belongs to the class of organic compounds known as pyrrolidinylpyridines . It is a major metabolite of nicotine and is excreted as a glucuronide conjugate . The concentrations of cotinine and hydroxycotinine in body fluids can be used as markers for active smoking and as indices for secondhand smoke exposure .


Synthesis Analysis

Hydroxycotinine is a metabolite of nicotine. Nicotine is metabolized by the P450 liver enzyme CYP2A6 into cotinine, which is in turn metabolized again by the P450 enzyme into 3’-hydroxycotinine . The method for the simultaneous analysis of nicotine and its major metabolites, cotinine and 3-hydroxycotinine, includes sample pretreatment and reversed-phase HPLC separation with tandem mass spectrometric identification and quantification .


Molecular Structure Analysis

The molecular formula of Hydroxycotinine is C10H12N2O2 . It consists of a pyrrolidine ring linked to a pyridine ring .


Chemical Reactions Analysis

The method for the simultaneous analysis of nicotine and its major metabolites, cotinine and 3-hydroxycotinine, includes sample pretreatment and reversed-phase HPLC separation with tandem mass spectrometric identification and quantification .


Physical And Chemical Properties Analysis

Hydroxycotinine has a density of 1.3±0.1 g/cm3, boiling point of 416.5±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 70.6±3.0 kJ/mol, and flash point of 205.7±28.7 °C .

Scientific Research Applications

Metabolism and Disposition Kinetics

  • Disposition Kinetics and Effects : Trans-3'-hydroxycotinine (3-HC), a major metabolite of nicotine, has been studied for its disposition kinetics in healthy smokers. The total plasma clearance of 3-HC primarily involves renal excretion and metabolism to trans-3'-hydroxycotinine glucuronide (3-HC-Gluc). These findings contribute to the understanding of nicotine metabolism and individual variability in this process (Benowitz & Jacob, 2001).

Pharmacokinetics and Biomarker Analysis

  • Nicotine Metabolite Ratio in Adolescent Smokers : The rate of nicotine metabolism, including the conversion to 3-HC, may influence the progression from smoking initiation to addiction in adolescents. The ratio of serum 3-HC to cotinine, representing nicotine metabolite ratio, correlates with withdrawal symptoms and addiction levels in adolescent smokers (Rubinstein et al., 2008).
  • Biomarkers for Tobacco Smoke Exposure and CYP2A6 Activity : The ratio of trans-3'-hydroxycotinine to cotinine in biofluids is a key indicator of nicotine metabolism rate, mainly catalyzed by cytochrome P450 2A6 (CYP2A6). This ratio is used to phenotype individuals for CYP2A6 activity and tailor pharmacotherapies for tobacco addiction (Jacob et al., 2011).

Environmental Monitoring and Epidemiology

  • Wastewater Analysis for Tobacco Use Monitoring : Measuring levels of nicotine metabolites, including 3-HC, in urban wastewater serves as a novel approach to estimate tobacco consumption in communities. This method offers real-time data and can complement traditional epidemiological surveillance systems (Castiglioni et al., 2014).

Metabolism in Human Liver Microsomes

  • Glucuronidation Studies : Research on human liver microsomes reveals that trans-3'-hydroxycotinine is predominantly excreted as its O-glucuronide in smokers' urine. This study provides insight into the metabolic pathways and enzymes involved in nicotine metabolism (Yamanaka et al., 2005).

Urine Analysis and Public Health Research

  • Urine Cotinine and Hydroxycotinine Analysis : A study on US residents revealed variations in urine levels of cotinine and hydroxycotinine based on age, gender, race/ethnicity, and smoking status. This research contributes to monitoring the smoking health of the population (Jain, 2019).

Safety And Hazards

Hydroxycotinine may cause serious eye irritation and respiratory irritation .

Future Directions

The nicotine metabolite ratio (NMR), which is the ratio of 3’-hydroxycotinine to cotinine, has been studied for its relationship to cigarette dependence and its role in individual tailoring of smoking cessation pharmacotherapy . Further studies of the relationship between the NMR and cigarette dependence and trials of NMR-guided pharmacotherapy are needed .

properties

IUPAC Name

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKCJXZZNAUIQN-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873224
Record name trans-3'-Hydroxycotinine
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxycotinine

CAS RN

34834-67-8, 108450-02-8
Record name Hydroxycotinine
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Record name Hydroxycotinine
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Record name 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)-
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Record name trans-3'-Hydroxycotinine
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Record name 34834-67-8
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Record name 3'-HYDROXYCOTININE, TRANS-
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Synthesis routes and methods I

Procedure details

Hydroxycotinine hemisuccinate was prepared as follows. In a glass tube, 19 mg of trans-3'-hydroxycotinine were dissolved in 1 ml of DMF. In this solution 21 mg of succinic anhydride were dissolved. After adding 20 μl of pyridine, the tube was covered (PARAFILM®) and incubated overnight at 37° C.
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
21 mg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hydroxycotinine hemisuccinate succinic ester was prepared by adding to 1 ml of cotinine hemisuccinate 14 mg of N-hydroxysuccinimide (Sigma) and 23 mg of 1-ethyl-3-(dimethylaminopropyl) carbodiimide (Sigma) and incubating at room temperature for 3 ]]ours.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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